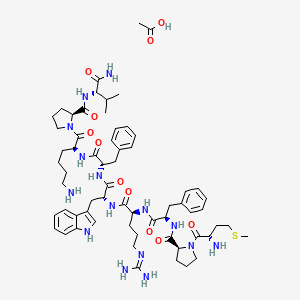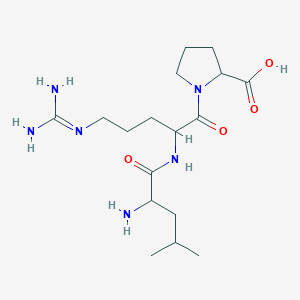
Ac-D-Ser-Asp-D-Lys-D-Pro-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ac-D-Ser-Asp-D-Lys-D-Pro-OH is a synthetic tetrapeptide composed of acetylated serine, aspartic acid, lysine, and proline. This compound has garnered significant interest due to its potential biological activities, including anti-inflammatory and antifibrotic properties. It is known to stimulate the production of growth factor β1 and collagen, which may be attributed to its ability to bind to toll-like receptor 4 (TLR4) .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ac-D-Ser-Asp-D-Lys-D-Pro-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid (proline) to a solid resin. The following steps outline the synthesis:
-
Fmoc-Pro-Resin Preparation:
- The resin is treated with Fmoc-Pro-OH and a coupling reagent such as HBTU in the presence of a base like DIEA.
- The Fmoc group is then removed using a solution of piperidine in DMF.
-
Sequential Addition of Amino Acids:
- Each subsequent amino acid (Fmoc-D-Lys(Boc)-OH, Fmoc-D-Asp(OtBu)-OH, Fmoc-D-Ser(tBu)-OH) is coupled to the growing peptide chain using similar coupling reagents and deprotection steps.
-
Acetylation:
- The N-terminal serine is acetylated using acetic anhydride in the presence of a base.
-
Cleavage and Purification:
- The peptide is cleaved from the resin using a cleavage cocktail (e.g., TFA, water, and scavengers).
- The crude peptide is then purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale HPLC systems are employed to ensure high purity and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methionine and cysteine residues if present.
Reduction: Reduction reactions can be employed to reduce disulfide bonds within the peptide.
Substitution: The peptide can undergo substitution reactions, particularly at the amino acid side chains.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles or electrophiles depending on the desired modification.
Major Products:
Oxidation: Oxidized peptide with modified side chains.
Reduction: Reduced peptide with free thiol groups.
Substitution: Modified peptide with substituted side chains.
科学的研究の応用
Ac-D-Ser-Asp-D-Lys-D-Pro-OH has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cell signaling and interaction with receptors like TLR4.
Medicine: Explored for its potential therapeutic effects in reducing inflammation and fibrosis.
Industry: Utilized in the development of peptide-based drugs and biomaterials
作用機序
The mechanism of action of Ac-D-Ser-Asp-D-Lys-D-Pro-OH involves its interaction with specific molecular targets and pathways:
Binding to TLR4: The peptide binds to toll-like receptor 4, leading to the activation of downstream signaling pathways.
Inhibition of Cytokine Production: It inhibits the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor α.
Stimulation of Growth Factor Production: The peptide stimulates the production of growth factor β1 and collagen, contributing to its antifibrotic effects
類似化合物との比較
Acetyl-Ser-Asp-Lys-Pro (Ac-SDKP): A similar tetrapeptide with known anti-inflammatory and antifibrotic properties.
Thymosin β4 (Tβ4): A larger peptide from which Ac-SDKP is derived, involved in wound healing and tissue regeneration.
Uniqueness:
特性
分子式 |
C20H33N5O9 |
|---|---|
分子量 |
487.5 g/mol |
IUPAC名 |
(2R)-1-[(2R)-2-[[(2S)-2-[[(2R)-2-acetamido-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H33N5O9/c1-11(27)22-14(10-26)18(31)24-13(9-16(28)29)17(30)23-12(5-2-3-7-21)19(32)25-8-4-6-15(25)20(33)34/h12-15,26H,2-10,21H2,1H3,(H,22,27)(H,23,30)(H,24,31)(H,28,29)(H,33,34)/t12-,13+,14-,15-/m1/s1 |
InChIキー |
HJDRXEQUFWLOGJ-LXTVHRRPSA-N |
異性体SMILES |
CC(=O)N[C@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@H](CCCCN)C(=O)N1CCC[C@@H]1C(=O)O |
正規SMILES |
CC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B10799682.png)
![(6S,9R,15S,18R,23S,26S,29S)-18-amino-6-(4-aminobutyl)-9,26-bis(carboxymethyl)-15-[3-(diaminomethylideneamino)propyl]-2,5,8,11,14,17,25,28-octaoxo-20,21-dithia-1,4,7,10,13,16,24,27-octazabicyclo[27.3.0]dotriacontane-23-carboxylic acid](/img/structure/B10799688.png)



![(9R,10S)-4,5,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol](/img/structure/B10799718.png)
![(5-Hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-4-yl) 2-methylbut-2-enoate](/img/structure/B10799726.png)


![2-[[3,4-dihydroxy-6-[2-hydroxy-6-[11-hydroxy-4,4,9,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl]oxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10799742.png)

![methyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B10799765.png)
